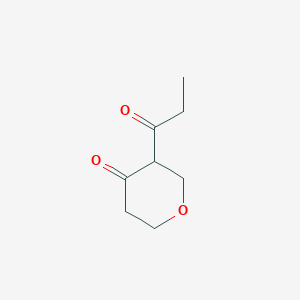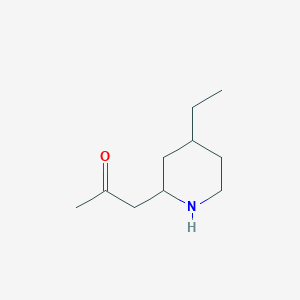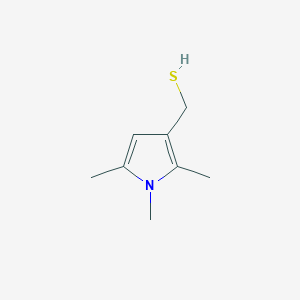
1-(Cyclohex-1-en-1-yl)-3,3-dimethylcyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclohex-1-en-1-yl)-3,3-dimethylcyclobutane-1-carboxylic acid is an organic compound with a unique structure that combines a cyclohexene ring with a cyclobutane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclohex-1-en-1-yl)-3,3-dimethylcyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexene with a suitable cyclobutane derivative in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can help in achieving high purity levels required for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1-(Cyclohex-1-en-1-yl)-3,3-dimethylcyclobutane-1-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyclobutane ring, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide, lithium diisopropylamide in tetrahydrofuran.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated cyclohexane and cyclobutane derivatives.
Substitution: Formation of substituted cyclobutane derivatives.
Aplicaciones Científicas De Investigación
1-(Cyclohex-1-en-1-yl)-3,3-dimethylcyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(Cyclohex-1-en-1-yl)-3,3-dimethylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexenone: A widely used building block in organic synthesis, known for its versatility in various chemical reactions.
1-Cyclohexen-1-yl-boronic acid pinacol ester: Used in organic synthesis for the formation of carbon-carbon bonds.
Uniqueness
1-(Cyclohex-1-en-1-yl)-3,3-dimethylcyclobutane-1-carboxylic acid is unique due to its combination of cyclohexene and cyclobutane rings, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C13H20O2 |
|---|---|
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
1-(cyclohexen-1-yl)-3,3-dimethylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C13H20O2/c1-12(2)8-13(9-12,11(14)15)10-6-4-3-5-7-10/h6H,3-5,7-9H2,1-2H3,(H,14,15) |
Clave InChI |
CJVKJVFSGGKNJS-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C1)(C2=CCCCC2)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


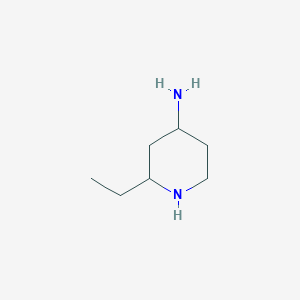
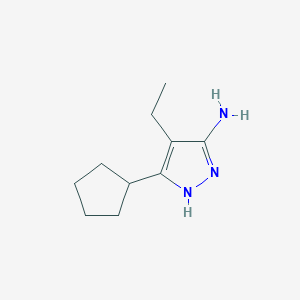
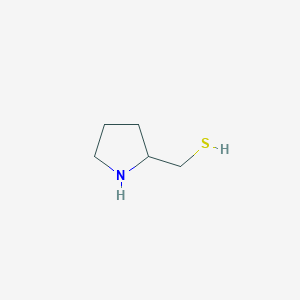
![2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol](/img/structure/B13071069.png)
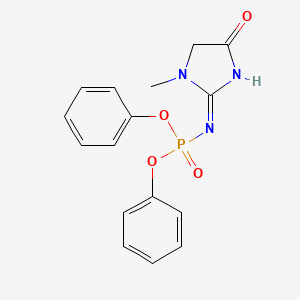

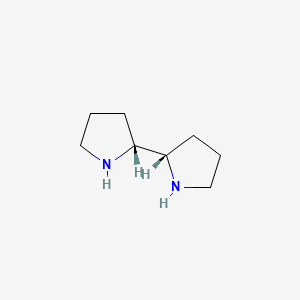
![7-(Difluoromethyl)-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13071090.png)
![5-Methyl-2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene](/img/structure/B13071105.png)
![3-{[2-(carboxymethoxy)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B13071107.png)

